[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-hydroxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyl-tetrahydropyran-3-yl]oxy-4-hydroxy-2,4-dimethyl-tetrahydropyran-3-yl] 2-methylpropanoate
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Overview
Description
Niddamycin is a macrolide.
Scientific Research Applications
Asymmetric Synthesis and Spiroketal Formation
- Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals : This research involved converting a compound, 2,2'-methylenebis[furan], into various spiroketals with high stereo- and enantioselectivity. Spiroketals derived from this process were assayed for cytotoxicity toward marine P388 lymphocytic leukemia and human cancer cell lines, indicating potential applications in cancer research and drug development (Meilert, Pettit, & Vogel, 2004).
Synthesis of C-Linked Disaccharide Mimetics
- A Stereodivergent, Two-Directional Synthesis of Stereoisomeric C-linked Disaccharide Mimetics : This study developed efficient methods for the functionalization of dipyranones, which are templates for synthesizing novel C-linked disaccharide analogues. These mimetics showed promising, though largely unstudied, biological activity, highlighting their potential in biochemical research (Harding et al., 2003).
Chiral Building Blocks for Prostanoids
- Chiral 7-Oxabicyclo[2.2.1]heptane Building Blocks for Prostanoids : The research focused on synthesizing a compound for studying intramolecular carbocyclization reactions. This study is significant for understanding the chemical processes and applications in prostanoid synthesis, which are important in various physiological functions (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019).
Properties
Molecular Formula |
C39H63NO14 |
---|---|
Molecular Weight |
769.9 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-hydroxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C39H63NO14/c1-21(2)37(46)54-36-25(6)50-30(20-39(36,7)47)52-33-24(5)51-38(32(45)31(33)40(8)9)53-34-26(16-17-41)18-22(3)27(42)15-13-11-12-14-23(4)49-29(44)19-28(43)35(34)48-10/h11-13,15,17,21-26,28,30-36,38,43,45,47H,14,16,18-20H2,1-10H3/b12-11+,15-13+/t22-,23-,24-,25+,26+,28-,30+,31-,32-,33-,34+,35+,36+,38+,39-/m1/s1 |
InChI Key |
REPPNUPKOJKPSP-ZZNWINOMSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C(C)C)(C)O)N(C)C)O)CC=O)C |
SMILES |
CC1CC=CC=CC(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C(C)C)(C)O)N(C)C)O)CC=O)C |
Canonical SMILES |
CC1CC=CC=CC(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C(C)C)(C)O)N(C)C)O)CC=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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